molecular formula C17H18ClFN2O2 B2527520 2-Chloro-N-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}-6-fluorobenzamide CAS No. 1421494-07-6

2-Chloro-N-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}-6-fluorobenzamide

Cat. No.: B2527520
CAS No.: 1421494-07-6
M. Wt: 336.79
InChI Key: AGSZVCBUYRDGFX-UHFFFAOYSA-N
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Description

2-Chloro-N-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}-6-fluorobenzamide is a benzamide derivative featuring a chloro-fluorobenzoyl core linked to a dimethylamino-substituted phenyl group via a hydroxyethyl bridge.

Properties

IUPAC Name

2-chloro-N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-6-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClFN2O2/c1-21(2)12-8-6-11(7-9-12)15(22)10-20-17(23)16-13(18)4-3-5-14(16)19/h3-9,15,22H,10H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGSZVCBUYRDGFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=C(C=CC=C2Cl)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}-6-fluorobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 4-(dimethylamino)benzaldehyde with 2-chloro-6-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}-6-fluorobenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Chloro-N-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}-6-fluorobenzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-N-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}-6-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(2-Chloro-6-fluorophenyl)-4-(2-cyano-3-hydroxybut-2-enamido)-5-fluoro-2-isopropoxybenzamide (1a)

  • Structural Differences: Incorporates a cyano-hydroxybutenamido side chain and isopropoxy group instead of the hydroxyethyl-dimethylamino-phenyl moiety.
  • The cyano group may improve metabolic stability by resisting oxidation, while the hydroxybutenamido chain could enable hydrogen bonding with biological targets .
  • Biological Context: Part of teriflunomide derivatives, suggesting immunomodulatory applications.

2-Chloro-N-[2-(6-dimethylamino-4-trifluoromethylpyridin-2-yl)phenyl]benzamide

  • Structural Differences: Replaces the hydroxyethyl-dimethylamino-phenyl group with a pyridinyl ring bearing trifluoromethyl and dimethylamino substituents.
  • The absence of a hydroxyethyl group reduces hydrophilicity compared to the target compound .

4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide

  • Structural Differences: Contains bromo and trifluoropropoxy substituents instead of the dimethylamino-phenyl-hydroxyethyl unit.
  • The trifluoropropoxy group introduces steric bulk, which may limit bioavailability but improve target selectivity .

2-Chloro-N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-6-fluorobenzamide

  • Structural Differences : Features a pyrimidinyl ring with cyclopropyl and trifluoromethyl groups, linked via an ethyl chain.
  • Functional Implications : The pyrimidinyl ring enables hydrogen bonding and π-interactions, while the cyclopropyl group enhances conformational rigidity. The ethyl chain may reduce steric hindrance compared to the hydroxyethyl bridge in the target compound .

Biological Activity

2-Chloro-N-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}-6-fluorobenzamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, often categorized within the benzamide class, exhibits various pharmacological properties, including anti-cancer and anti-inflammatory effects. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C17H20ClF N2O2
  • Molecular Weight : 336.81 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may function as an inhibitor of certain enzymes involved in cancer cell proliferation, such as histone deacetylases (HDACs).

Anticancer Activity

Recent studies have demonstrated the compound's potential as an anti-cancer agent. For instance, a study highlighted its effectiveness against HepG2 liver cancer cells, showing an IC50 value of approximately 1.30 μM, indicating potent antiproliferative activity . The mechanism involves promoting apoptosis and inducing cell cycle arrest at the G2/M phase.

Inhibition of Histone Deacetylases (HDACs)

The compound has been noted for its selective inhibition of HDAC3, which is crucial in regulating gene expression related to cancer progression. The selectivity for HDAC3 over other isoforms suggests that it could minimize side effects associated with broader HDAC inhibitors .

Anti-inflammatory Properties

In addition to its anticancer effects, preliminary studies suggest that this compound may exhibit anti-inflammatory properties. By modulating inflammatory pathways, it could provide therapeutic benefits in conditions characterized by chronic inflammation.

Table 1: Summary of Biological Activities

Activity TypeTarget/MechanismIC50 ValueReference
AnticancerHepG2 cells1.30 μM
HDAC InhibitionHDAC3IC50: 95.48 nM
Anti-inflammatoryNF-kB PathwayNot specifiedNot available

Case Studies

  • In Vivo Studies : An in vivo xenograft model demonstrated that treatment with this compound led to a tumor growth inhibition (TGI) of approximately 48.89%, comparable to other standard treatments like SAHA (suberoylanilide hydroxamic acid) .
  • Combination Therapy : The compound also showed enhanced anticancer activity when used in combination with other chemotherapeutic agents such as taxol and camptothecin, suggesting its potential role in combination therapies for improved efficacy against tumors .

Q & A

Basic Research Questions

What are the recommended synthetic routes for 2-Chloro-N-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}-6-fluorobenzamide, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves sequential coupling reactions, starting with the formation of the hydroxyethylamine intermediate. Key steps include:

  • Acylation : Reacting 2-chloro-6-fluorobenzoic acid with thionyl chloride to form the acyl chloride, followed by coupling with 2-[4-(dimethylamino)phenyl]-2-hydroxyethylamine under Schotten-Baumann conditions (ice bath, pH 8–9) .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
    Optimization Tips :
  • Control reaction temperature (<5°C) to minimize side reactions like epoxide formation from the hydroxyethyl group .
  • Use triethylamine as a base to enhance nucleophilicity and reduce hydrolysis .

How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer:
Combine spectroscopic and chromatographic techniques:

  • NMR : Confirm substituent positions via 1^1H-NMR (e.g., dimethylamino protons at δ 2.8–3.1 ppm, hydroxyethyl protons at δ 4.2–4.5 ppm) and 13^{13}C-NMR (carbonyl signal at ~168 ppm) .
  • HPLC-MS : Use a C18 column (acetonitrile/water + 0.1% formic acid) to verify purity (>95%) and molecular ion peaks (e.g., [M+H]+^+ at m/z 379.1) .
  • X-ray crystallography : Resolve ambiguities in stereochemistry (e.g., hydroxyethyl group orientation) .

What preliminary assays are suitable for evaluating biological activity?

Methodological Answer:
Focus on target-specific assays:

  • Receptor Binding : Use fluorescence polarization or SPR to measure affinity for aminergic receptors (e.g., dopamine D2_2, serotonin 5-HT2A_{2A}) due to the dimethylamino group’s electron-rich nature .
  • Enzyme Inhibition : Screen against kinases (e.g., MAPK) via ADP-Glo™ assays, leveraging the fluorobenzamide’s potential ATP-competitive binding .
    Initial Data Interpretation :
  • IC50_{50} values <10 µM suggest further optimization.
  • Cross-validate with cytotoxicity assays (MTT on HEK293 cells) to rule off-target effects .

Advanced Research Questions

How can computational methods predict interaction mechanisms with biological targets?

Methodological Answer:
Employ multi-scale modeling:

  • Docking : Use AutoDock Vina to simulate binding poses with receptors (e.g., 5-HT2A_{2A} PDB: 6A93). Focus on hydrogen bonds between the hydroxyethyl group and Ser159 .
  • Molecular Dynamics (MD) : Run 100-ns simulations (AMBER force field) to assess stability of the chloro-fluorobenzamide moiety in hydrophobic pockets .
    Validation :
  • Compare computational binding energies with experimental SPR data (ΔG ~ -8 kcal/mol) .

How should researchers resolve contradictions in solubility data across studies?

Methodological Answer:
Systematically evaluate experimental conditions:

  • Solvent Systems : Test solubility in DMSO (high) vs. aqueous buffers (pH 7.4, low) due to the compound’s amphiphilic nature .
  • Temperature Effects : Use UV-Vis spectroscopy to measure solubility at 25°C vs. 37°C (e.g., 2.5 mg/mL vs. 4.1 mg/mL in PBS) .
    Table 1. Solubility Profile
SolventSolubility (mg/mL)Temperature (°C)Source
DMSO45.225
PBS (pH 7.4)2.525
Ethanol12.825

What strategies improve enantiomeric purity during synthesis?

Methodological Answer:

  • Chiral Resolution : Use (R)- or (S)-mandelic acid to form diastereomeric salts, followed by recrystallization (yield: 70–80%, ee >98%) .
  • Asymmetric Catalysis : Employ Jacobsen’s catalyst for hydroxyethyl group formation (ee ~90%, requires kinetic studies) .
    Critical Parameters :
  • Monitor reaction progress via chiral HPLC (Chiralpak IA column, hexane/isopropanol 85:15) .

How can researchers address discrepancies in reported IC50_{50}50​ values across cell lines?

Methodological Answer:
Conduct meta-analysis with controlled variables:

  • Cell Line Variability : Test compound in HEK293 (low metabolizing) vs. HepG2 (high CYP450 activity) to assess metabolic stability .
  • Assay Conditions : Standardize ATP concentrations (1 mM) and incubation times (24h) to minimize variability .
    Table 2. IC50_{50} Variability
Cell LineIC50_{50} (µM)Assay TypeSource
HEK2938.2MTT
HepG223.7MTT
SH-SY5Y12.4ATP Luminescence

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